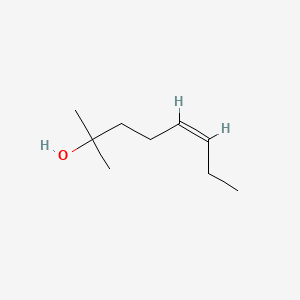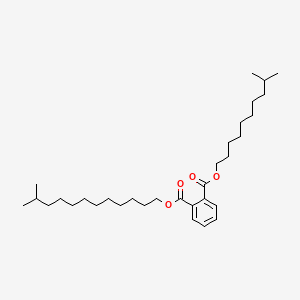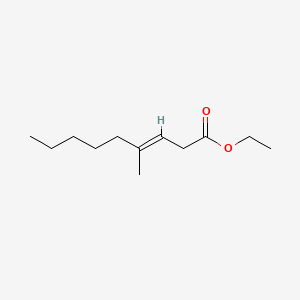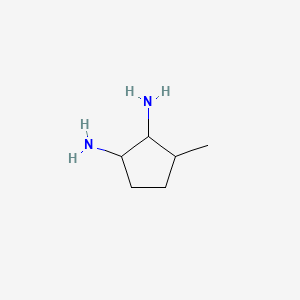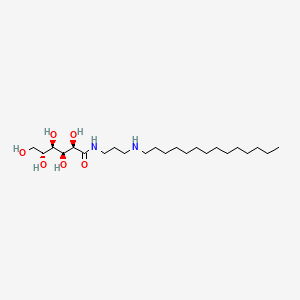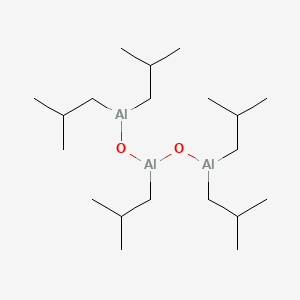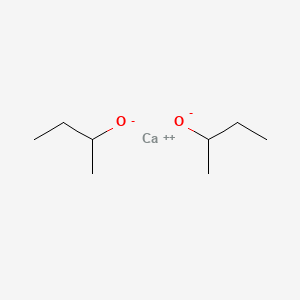
2-(2,4-Difluorophenyl)-3-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of both difluorophenyl and phenyl groups attached to an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-difluorophenyl)-3-phenylacrylonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(2,4-Difluorophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenylacrylonitriles.
科学的研究の応用
2-(2,4-Difluorophenyl)-3-phenylacrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals .
作用機序
The mechanism by which 2-(2,4-difluorophenyl)-3-phenylacrylonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)benzamide
- 2-(2,4-Difluorophenyl)imidazole
Uniqueness: 2-(2,4-Difluorophenyl)-3-phenylacrylonitrile is unique due to the presence of both difluorophenyl and phenyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
2647-30-5 |
|---|---|
分子式 |
C15H9F2N |
分子量 |
241.23 g/mol |
IUPAC名 |
(Z)-2-(2,4-difluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H9F2N/c16-13-6-7-14(15(17)9-13)12(10-18)8-11-4-2-1-3-5-11/h1-9H/b12-8+ |
InChIキー |
TVRQEWMHECDWQN-XYOKQWHBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F |
正規SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



